molecular formula C18H21N3O2 B7348996 [(3S)-3-ethoxypyrrolidin-1-yl]-[4-(pyridin-3-ylamino)phenyl]methanone

[(3S)-3-ethoxypyrrolidin-1-yl]-[4-(pyridin-3-ylamino)phenyl]methanone

Cat. No. B7348996
M. Wt: 311.4 g/mol
InChI Key: KLTRWDUILJSHPC-KRWDZBQOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(3S)-3-ethoxypyrrolidin-1-yl]-[4-(pyridin-3-ylamino)phenyl]methanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound is also known as EPPM and is synthesized using specific methods to obtain high yields and purity. The purpose of

Mechanism of Action

EPPM exerts its inhibitory effects on kinases by binding to the ATP-binding site of the kinase, thus preventing the phosphorylation of downstream targets. This leads to the inhibition of cell division and proliferation, ultimately resulting in the death of cancer cells.
Biochemical and Physiological Effects:
EPPM has been shown to exhibit potent inhibitory effects on kinases, leading to the inhibition of cell division and proliferation. This compound has also been shown to induce apoptosis in cancer cells, making it a promising candidate for the development of anticancer drugs.

Advantages and Limitations for Lab Experiments

One of the main advantages of EPPM is its potent inhibitory activity against kinases, making it a promising candidate for the development of anticancer drugs. However, one of the limitations of EPPM is its relatively low solubility in aqueous solutions, which can make it difficult to work with in lab experiments.

Future Directions

There are several future directions for the study of EPPM. One potential direction is the development of more efficient synthesis methods to obtain higher yields and purity. Another direction is the optimization of EPPM derivatives to improve its solubility and potency. Additionally, further studies are needed to investigate the potential applications of EPPM in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease.

Synthesis Methods

The synthesis of EPPM involves a multi-step process that requires specific reagents and conditions to obtain high yields and purity. The first step involves the condensation of 4-aminophenylpyridine with ethyl acetoacetate to form a beta-ketoester intermediate. This intermediate is then treated with sodium borohydride to obtain the corresponding alcohol. The alcohol is then oxidized using chromium trioxide to form the corresponding ketone, which is then reacted with (S)-1-ethoxypyrrolidine to obtain EPPM.

Scientific Research Applications

EPPM has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit potent inhibitory activity against a variety of kinases, including Aurora A and B kinases, which are involved in cell division and proliferation. EPPM has also been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for the development of anticancer drugs.

properties

IUPAC Name

[(3S)-3-ethoxypyrrolidin-1-yl]-[4-(pyridin-3-ylamino)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O2/c1-2-23-17-9-11-21(13-17)18(22)14-5-7-15(8-6-14)20-16-4-3-10-19-12-16/h3-8,10,12,17,20H,2,9,11,13H2,1H3/t17-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLTRWDUILJSHPC-KRWDZBQOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1CCN(C1)C(=O)C2=CC=C(C=C2)NC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCO[C@H]1CCN(C1)C(=O)C2=CC=C(C=C2)NC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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